molecular formula C16H26N5O18P3 B126412 Adenophostin a CAS No. 149091-92-9

Adenophostin a

Cat. No.: B126412
CAS No.: 149091-92-9
M. Wt: 669.3 g/mol
InChI Key: RENVITLQVBEFDT-MZQFDOALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenophostin A is a potent agonist of inositol trisphosphate receptors, which are intracellular calcium channels. It is known for its ability to elicit calcium release from intracellular stores, making it significantly more potent than inositol trisphosphate itself . This compound has a unique structure that allows it to interact with inositol trisphosphate receptors with high affinity, leading to distinct calcium signaling in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenophostin A involves several steps, starting with the preparation of the core structure, which includes a cyclitol-nucleoside conjugate. The key steps include selective mono-tosylation, nucleophilic coupling, and phosphorylation . The synthesis is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity and specificity of its synthesis. Most preparations are carried out in research laboratories under controlled conditions to study its biological effects.

Chemical Reactions Analysis

Types of Reactions: Adenophostin A primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

    Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.

    Dephosphorylation: Can be achieved using phosphatases or acidic conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of this compound, which can have different biological activities.

Scientific Research Applications

Adenophostin A is extensively used in scientific research to study calcium signaling pathways. Its applications include:

Mechanism of Action

Adenophostin A exerts its effects by binding to inositol trisphosphate receptors on the endoplasmic reticulum membrane. This binding induces the release of calcium ions from intracellular stores into the cytoplasm, triggering a cascade of cellular responses . The molecular targets include the inositol trisphosphate receptor subtypes, and the pathways involved are primarily related to calcium-dependent signaling events.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high affinity and potency in activating inositol trisphosphate receptors. Its ability to elicit distinct calcium signals makes it a valuable tool in calcium signaling research and potential therapeutic applications.

Properties

CAS No.

149091-92-9

Molecular Formula

C16H26N5O18P3

Molecular Weight

669.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C16H26N5O18P3/c17-13-7-14(19-3-18-13)21(4-20-7)15-12(39-42(31,32)33)9(5(1-22)34-15)36-16-8(24)11(38-41(28,29)30)10(6(2-23)35-16)37-40(25,26)27/h3-6,8-12,15-16,22-24H,1-2H2,(H2,17,18,19)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)/t5-,6-,8-,9-,10-,11-,12-,15-,16-/m1/s1

InChI Key

RENVITLQVBEFDT-MZQFDOALSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)N

149091-92-9

Synonyms

adenophostin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenophostin a
Reactant of Route 2
Adenophostin a
Reactant of Route 3
Adenophostin a
Reactant of Route 4
Adenophostin a
Reactant of Route 5
Adenophostin a
Reactant of Route 6
Adenophostin a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.